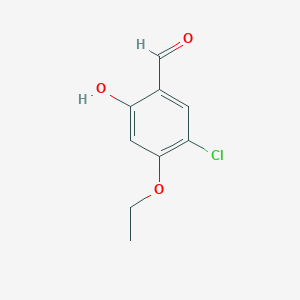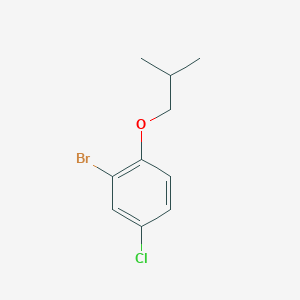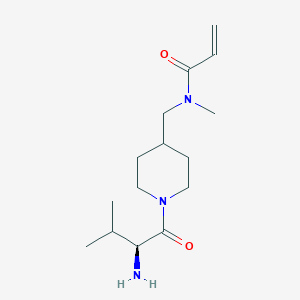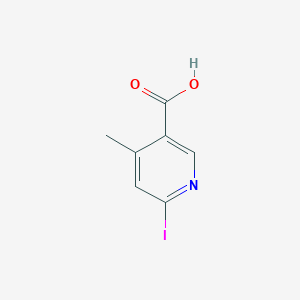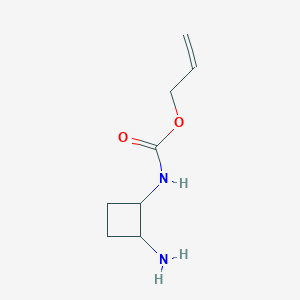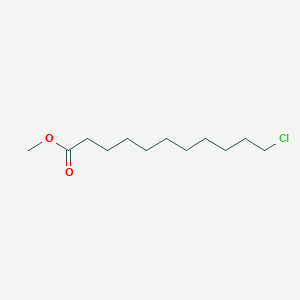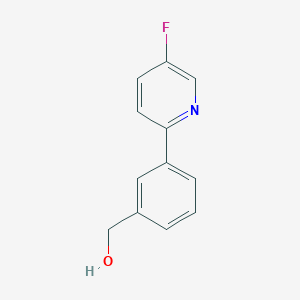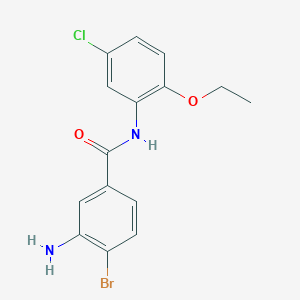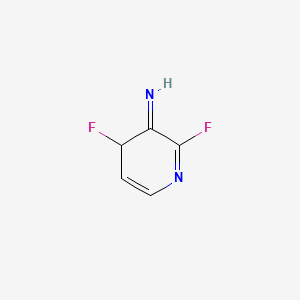
2,4-Difluoropyridin-3(4H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoropyridin-3(4H)-imine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions of the pyridine ring and an imine group at the 3rd position. The unique structural features of this compound make it an important intermediate in various chemical syntheses and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyridin-3(4H)-imine typically involves the fluorination of pyridine derivatives. One common method is the treatment of 2,4-difluoropyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoropyridin-3(4H)-imine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Nitriles.
Reduction: Amines.
Scientific Research Applications
2,4-Difluoropyridin-3(4H)-imine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Difluoropyridin-3(4H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyridine: Lacks the imine group but shares the fluorine substitution pattern.
3,5-Difluoropyridine: Similar fluorine substitution but different positions on the pyridine ring.
2,4,6-Trifluoropyridine: Contains an additional fluorine atom at the 6th position
Uniqueness
2,4-Difluoropyridin-3(4H)-imine is unique due to the presence of both fluorine atoms and an imine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of complex molecules and the development of new pharmaceuticals .
Properties
Molecular Formula |
C5H4F2N2 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
2,4-difluoro-4H-pyridin-3-imine |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-3,8H |
InChI Key |
FDGVLDPYBBJGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N)C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



